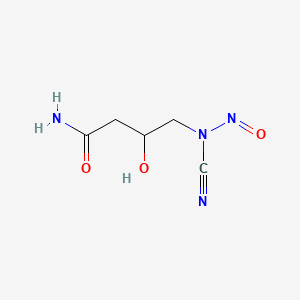
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the reaction of tetramethyldisiloxane with methanol in the presence of a catalyst to introduce the methoxy group. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding silanols or siloxanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and methanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles such as halides for substitution, and water or acids for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted organosilicon compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The silicon atoms provide stability and unique electronic properties, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Similar structure but lacks the methoxy group.
4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy: Contains a methoxy group and is used in oxidation reactions.
(4E)-2,2,7,7-Tetramethyl-4,5-bis(2,2,2-triphenylethyl)-3,6-dioxa-2,7-disilaoct-4-ene: A more complex derivative with additional functional groups.
Uniqueness
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to its specific combination of silicon atoms and a methoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
107940-12-5 |
|---|---|
Molecular Formula |
C9H22O3Si2 |
Molecular Weight |
234.44 g/mol |
IUPAC Name |
(1-methoxy-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si2/c1-10-9(12-14(5,6)7)8-11-13(2,3)4/h8H,1-7H3 |
InChI Key |
LYPMVZDALWKRSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
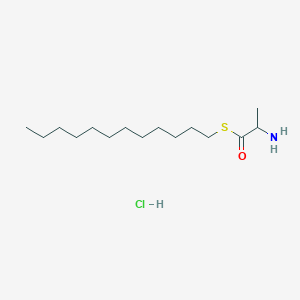
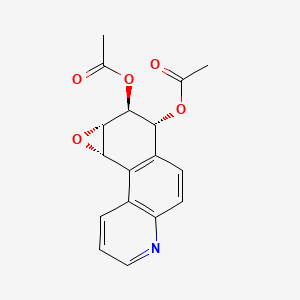

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
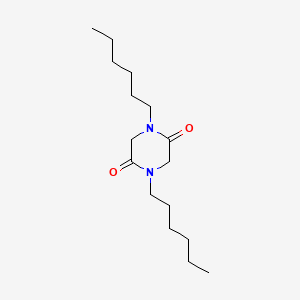
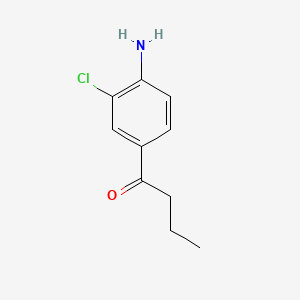
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
